molecular formula C16H16ClNO3S B1588259 Tosyl-L-phenylalanyl Chloride CAS No. 29739-88-6

Tosyl-L-phenylalanyl Chloride

Cat. No.: B1588259
CAS No.: 29739-88-6
M. Wt: 337.8 g/mol
InChI Key: KISOIDIHUAPEON-HNNXBMFYSA-N
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Description

Nomenclature and Chemical Structure of Tosyl-L-phenylalanyl Chloride

This compound, a derivative of the amino acid L-phenylalanine, is a significant compound in organic synthesis. Its systematic name is (S)-2-(4-methylphenyl)sulfonamido-3-phenylpropanoyl chloride. The compound is commonly referred to by several synonyms, including N-(p-Toluenesulfonyl)-L-phenylalanyl chloride and Tos-Phe-Cl. monash.eduwikipedia.org

The chemical structure consists of an L-phenylalanine core where the amino group is protected by a tosyl (p-toluenesulfonyl) group, and the carboxylic acid is converted to an acyl chloride. This structure imparts specific reactivity to the molecule, making it a valuable reagent in chemical synthesis. wikipedia.org The presence of the chiral center from L-phenylalanine and the reactive acyl chloride are key to its applications.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 29739-88-6 monash.edu
Molecular Formula C16H16ClNO3S monash.edu
Molecular Weight 337.82 g/mol monash.edu
Appearance White to off-white powder or crystals nih.gov
Melting Point 132 °C (decomposes) chemicalbook.com
Chirality (S)-enantiomer wikipedia.org

Historical Development and Significance of this compound as a Chemical Reagent

The development of this compound is rooted in the broader history of peptide chemistry and the use of protecting groups in organic synthesis. The use of the tosyl group as a protecting group for amines was a significant advancement, providing a stable sulfonamide that could withstand various reaction conditions. wikipedia.org The terminology for the "tosyl" group was first proposed by German chemists Kurt Hess and Robert Pfleger in 1933. wikipedia.org

The groundwork for using amino acid chlorides in peptide synthesis was laid by Emil Fischer in the early 20th century. drugfuture.comcore.ac.uk His work on forming polypeptides involved the use of α-halo acyl chlorides with amino acid esters. drugfuture.com Over time, methods were developed to protect the N-terminus of an amino acid before activating the C-terminus as an acid chloride, which prevents uncontrolled polymerization and allows for stepwise peptide synthesis. utexas.edu

The synthesis of N-tosyl-L-phenylalanine, the precursor to the chloride, involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride in an alkaline medium. monash.edu This N-protected amino acid can then be converted to the highly reactive this compound by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This specific reagent became valuable due to the stability of the tosyl protecting group and the high reactivity of the acyl chloride, which facilitates the formation of amide bonds in peptide synthesis. fishersci.it Its significance lies in its ability to activate the carboxyl group of phenylalanine for coupling reactions while the amino group remains protected.

Overview of Key Research Domains Utilizing this compound and its Derivatives

This compound and its derivatives are utilized in several key areas of research, primarily leveraging the reactivity of the acyl chloride and the stereochemistry of the L-phenylalanine backbone.

One of the primary applications is in peptide synthesis . The acyl chloride is a highly reactive species that readily couples with the amino group of another amino acid or peptide, forming a new peptide bond. fishersci.it While highly reactive, the use of amino acid chlorides requires careful control of reaction conditions to avoid side reactions and racemization. core.ac.uk

Another significant research domain is its use as a chiral resolving agent . Due to its enantiomerically pure nature, this compound can be reacted with racemic alcohols or amines. The resulting diastereomeric esters or amides can often be separated by physical methods like crystallization or chromatography. Subsequently, the separated diastereomers can be cleaved to yield the resolved enantiomers of the original alcohol or amine. This application is crucial in the pharmaceutical industry for the preparation of enantiomerically pure drugs. google.com

Furthermore, a closely related derivative, N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK), is widely used in biochemical research as a protease inhibitor . TPCK is known to irreversibly inhibit chymotrypsin (B1334515) and certain cysteine proteases by alkylating a key histidine residue in the active site. drugfuture.comsigmaaldrich.com While distinct from the acid chloride, the research on TPCK highlights the utility of the tosyl-L-phenylalanine scaffold in designing enzyme inhibitors and biochemical probes. benthamdirect.com This has made the tosyl-phenylalanyl framework significant in studying enzyme mechanisms and biological pathways, including apoptosis and signal transduction. utexas.edu

Table 2: Key Research Applications of this compound and its Derivatives

Research Domain Application of this compound/Derivatives Significance in Research
Peptide Synthesis Acylating agent for the formation of peptide bonds. fishersci.it Enables the stepwise construction of peptide chains.
Chiral Resolution Derivatizing agent for racemic alcohols and amines. google.com Facilitates the separation of enantiomers, crucial for producing single-enantiomer drugs.
Enzyme Inhibition The derivative TPCK acts as an irreversible inhibitor of proteases like chymotrypsin. drugfuture.comsigmaaldrich.com Used as a tool to study enzyme active sites and the role of proteases in biological processes.
Biochemical Probes The TPCK derivative is used to investigate cellular processes such as apoptosis and signal transduction. utexas.edu Helps in elucidating complex biological pathways and identifying therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOIDIHUAPEON-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427087
Record name Tosyl-L-phenylalanyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29739-88-6
Record name Tosyl-L-phenylalanyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride [Optical Resolving Reagent for Alcohols]
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Synthesis and Chemical Reactivity of Tosyl L Phenylalanyl Chloride

Established Synthetic Pathways for Tosyl-L-phenylalanyl Chloride

The synthesis of this compound predominantly begins with the modification of L-phenylalanine.

The most common route to this compound involves the tosylation of L-phenylalanine to first produce N-Tosyl-L-phenylalanine. lookchem.com This intermediate is then subjected to a chlorination reaction to yield the final acyl chloride. chembk.com This two-step process ensures that the amino group of the phenylalanine is protected by the tosyl group, allowing for the selective conversion of the carboxylic acid to an acyl chloride.

The conversion of the carboxylic acid group in N-Tosyl-L-phenylalanine to an acyl chloride requires a chlorinating agent. core.ac.uk These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, thereby activating the carbonyl group for nucleophilic attack. The choice of chlorinating agent can be critical and depends on the desired reaction conditions and the sensitivity of the starting material. core.ac.uk Commonly employed chlorinating agents include thionyl chloride and oxalyl chloride. core.ac.uk

Table 1: Common Chlorinating Agents for the Synthesis of Acyl Chlorides

Chlorinating AgentFormulaByproducts
Thionyl ChlorideSOCl₂SO₂ (gas), HCl (gas)
Oxalyl Chloride(COCl)₂CO (gas), CO₂ (gas), HCl (gas)
Phosphorus PentachloridePCl₅POCl₃, HCl (gas)

This table outlines common reagents used for the formation of acyl chlorides from carboxylic acids.

Reaction Mechanisms of this compound as an Acyl Chloride

As an acyl chloride, this compound's reactivity is characterized by nucleophilic acyl substitution. pressbooks.pub

Nucleophilic acyl substitution is a two-step process involving an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org A nucleophile initially attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. pressbooks.pub This intermediate is unstable and subsequently collapses, expelling the chloride ion as a leaving group and reforming the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This reaction is highly favorable due to the good leaving group ability of the chloride ion. pressbooks.pub

The high reactivity of the acyl chloride group in this compound makes it an excellent precursor for the synthesis of amides and esters. pressbooks.publibretexts.org

Amide Formation: Reaction with primary or secondary amines readily yields the corresponding amides. This reaction is typically rapid and efficient. pressbooks.pubvaia.com

Ester Formation: Treatment with alcohols results in the formation of esters. libretexts.org This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Table 2: Representative Nucleophilic Acyl Substitution Reactions

NucleophileProduct Type
Ammonia (NH₃)Primary Amide
Primary Amine (R-NH₂)Secondary Amide
Secondary Amine (R₂NH)Tertiary Amide
Alcohol (R-OH)Ester
Water (H₂O)Carboxylic Acid (hydrolysis)

This table illustrates the formation of various derivatives from an acyl chloride through reaction with different nucleophiles.

Derivatization Chemistry of this compound

Beyond the formation of simple amides and esters, this compound is a versatile reagent for chemical derivatization. This process is often employed in analytical chemistry to modify analytes to improve their chromatographic properties or detection sensitivity. researchgate.net For instance, it can be used as a chiral derivatizing agent to resolve enantiomers of alcohols and amines. tcichemicals.comscbt.com The reaction of this compound with a chiral analyte produces diastereomers, which can then be separated and quantified using chromatographic techniques like HPLC. biorxiv.org

Synthesis of N-Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) and Related Halomethyl Ketones

N-Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) is a well-known irreversible inhibitor of the serine protease chymotrypsin (B1334515). sigmaaldrich.comwikipedia.org Its synthesis from L-phenylalanine derivatives has been a subject of significant interest, leading to the development of safer and more practical methodologies.

The classical approach to synthesizing chloromethyl ketones from N-protected amino acids, including TPCK, traditionally involved the conversion of the starting acid to an acid chloride, followed by a reaction with diazomethane (B1218177) to form a diazomethyl ketone. This intermediate is then treated with hydrogen chloride to furnish the final chloromethyl ketone. tandfonline.com While effective, the use of diazomethane presents significant safety challenges.

The table below summarizes the key compounds involved in the diazomethane-free synthesis of TPCK.

Table 1: Compounds in the Synthesis of TPCK

Compound Name Molecular Formula Role in Synthesis
L-Phenylalanine C₉H₁₁NO₂ Starting Material
p-Toluenesulfonyl Chloride C₇H₇ClO₂S Tosylating Agent
N-Tosyl-L-phenylalanine C₁₆H₁₇NO₄S Tosylated Intermediate
4-Nitrophenol C₆H₅NO₃ Activating Group

Other Synthetic Transformations Leading to Bioactive Analogues

The foundational structure of this compound and its subsequent conversion to TPCK serves as a template for creating a variety of other bioactive analogues. These transformations often involve modifying the N-protecting group or extending the amino acid chain to create dipeptide structures, thereby altering the inhibitor's specificity and potency.

One significant class of analogues involves the replacement of the N-tosyl group with an N-benzyloxycarbonyl (Z) group. tandfonline.com For instance, N-benzyloxycarbonyl-L-phenylalanine can be converted into its corresponding diazomethyl ketone and subsequently treated with hydrogen chloride to yield Z-L-Phe-CH₂Cl. tandfonline.com This strategy has been applied to a range of amino acids to produce a series of Nα-benzyloxycarbonyl (Z)-amino acid and Z-dipeptide chloromethyl ketone derivatives. tandfonline.com

The synthesis of dipeptide chloromethyl ketones represents another important synthetic transformation. These compounds are created by coupling an N-protected amino acid with an amino acid chloromethyl ketone. For example, Z-L-leucine can be coupled with phenylalanine chloromethyl ketone to produce Z-L-Leu-L-Phe-CH₂Cl. tandfonline.com Similarly, Z-L-leucine has been coupled with tyrosine chloromethyl ketone. tandfonline.com These dipeptidic analogues are designed to interact with the active sites of proteases that recognize longer peptide sequences.

The table below presents examples of bioactive analogues synthesized through these transformations.

Table 2: Bioactive Analogues Derived from Related Synthetic Transformations

Compound Name Molecular Formula Description
Z-L-Leucine Chloromethyl Ketone C₁₄H₁₈ClNO₃ Analogue with Z-protecting group and different amino acid. tandfonline.com
Z-L-Phenylalanine Chloromethyl Ketone C₁₇H₁₆ClNO₃ Analogue with Z-protecting group instead of Tosyl. tandfonline.com
Z-L-Leucyl-L-Phenylalanine Chloromethyl Ketone C₂₄H₂₉ClN₂O₄ Dipeptide chloromethyl ketone analogue. tandfonline.com

These synthetic modifications allow for the fine-tuning of the inhibitor's properties to target different proteases with high specificity, demonstrating the versatility of the chloromethyl ketone scaffold in medicinal chemistry.

Compound Reference Table

Compound Name
This compound
N-Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK)
L-Phenylalanine
p-Toluenesulfonyl Chloride
N-Tosyl-L-phenylalanine
4-Nitrophenol
Dimethylsulfoxonium methylide
Trimethylsulfoxonium iodide
Potassium tert-butoxide
Lithium chloride
Methanesulfonic acid
Diazomethane
N-benzyloxycarbonyl-L-phenylalanine
Z-L-Phenylalanine Chloromethyl Ketone (Z-L-Phe-CH₂Cl)
Z-L-Leucine
Phenylalanine chloromethyl ketone
Z-L-Leucyl-L-Phenylalanine Chloromethyl Ketone (Z-L-Leu-L-Phe-CH₂Cl)
Tyrosine chloromethyl ketone
Z-L-Leucyl-L-Tyrosine Chloromethyl Ketone

Applications of Tosyl L Phenylalanyl Chloride in Organic Synthesis and Stereochemistry

Role as a Chiral Resolving Agent for Alcohols and Other Enantiomers

The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of many pharmaceuticals and fine chemicals where only one enantiomer exhibits the desired biological activity. Tosyl-L-phenylalanyl chloride is employed as a chiral resolving agent, facilitating the separation of racemic mixtures of alcohols and other enantiomeric compounds through the formation of diastereomers.

The fundamental principle behind the use of this compound as a resolving agent is its reaction with a racemic mixture of a chiral compound, such as a secondary alcohol, to form a mixture of diastereomers. Enantiomers possess identical physical properties, making them difficult to separate. However, diastereomers have distinct physical properties, including different solubilities and chromatographic behaviors, which allows for their separation by conventional techniques like crystallization or chromatography. researchgate.netchemrxiv.org

The reaction of this compound with a racemic alcohol (a mixture of (R)-alcohol and (S)-alcohol) proceeds via nucleophilic acyl substitution. The hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of two diastereomeric esters. Since the this compound is enantiomerically pure (L-configuration, which corresponds to the S-configuration at the alpha-carbon), the resulting esters will have different stereochemical configurations, for instance, (S,R) and (S,S).

These diastereomeric esters can then be separated. Following separation, the individual diastereomers are hydrolyzed to yield the enantiomerically pure alcohols and the resolving agent, N-tosyl-L-phenylalanine, which can potentially be recovered and recycled.

While the principle is well-established, specific and detailed research findings on the resolution of alcohols using this compound are not extensively documented in readily available literature. However, the general methodology for the kinetic resolution of secondary alcohols often involves acylation with a chiral acylating agent, a category under which this compound falls. nih.govnih.govwiley-vch.de The efficiency of such resolutions is typically evaluated by determining the enantiomeric excess (ee) of the separated products, often through techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization. nih.govnih.gov

Table 1: General Principle of Diastereomer Formation for Chiral Resolution of an Alcohol

Reactant 1 (Chiral Resolving Agent)Reactant 2 (Racemic Mixture)Products (Diastereomeric Mixture)Separation MethodFinal Products (Enantiomerically Pure)
This compound(R/S)-Alcohol(S,R)-Ester and (S,S)-EsterCrystallization or Chromatography(R)-Alcohol and (S)-Alcohol

In the broader context of asymmetric synthesis, chiral derivatizing agents like this compound are instrumental. researchgate.net Asymmetric synthesis aims to create a specific enantiomer of a chiral product. nih.gov The use of chiral resolving agents is one of the classical methods to achieve this.

A significant practical application lies in the determination of enantiomeric purity. By converting a mixture of enantiomers into diastereomers with a chiral derivatizing agent such as this compound, it becomes possible to quantify the ratio of the enantiomers using NMR spectroscopy. nih.gov The protons in the two diastereomers are in different chemical environments and will, therefore, exhibit distinct signals in the NMR spectrum, allowing for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original sample.

While specific examples detailing the use of this compound for the large-scale synthesis of particular enantiopure compounds through resolution are not prevalent in the reviewed literature, its role as a tool for the analysis and separation of enantiomers is a key aspect of its utility in asymmetric synthesis. The principles of kinetic resolution, where one enantiomer reacts faster with the chiral reagent than the other, is a powerful strategy in which reagents like this compound could be applied. nih.govnih.govwiley-vch.de

Utility in Peptide Chemistry and Synthesis

This compound finds significant application in the field of peptide chemistry. Peptides are polymers of amino acids linked by amide bonds, and their synthesis requires precise control of bond formation and the protection of reactive functional groups.

The formation of a peptide bond involves the reaction of the carboxyl group of one amino acid with the amino group of another. For this reaction to proceed efficiently, the carboxyl group must be activated to make it more electrophilic. This compound can be considered in the context of carboxyl activation methodologies involving sulfonyl chlorides. The related reagent, p-toluenesulfonyl chloride, has been used to activate the carboxyl group of N-protected amino acids. nih.gov This activation proceeds through the formation of a mixed anhydride (B1165640).

In a similar vein, the carboxyl group of an N-protected amino acid can react with this compound to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of another amino acid or peptide, resulting in the formation of a new peptide bond. This method of activation is a crucial step in both solution-phase and solid-phase peptide synthesis. researchgate.netrsc.orgresearchgate.net

The tosyl group can also serve as a protecting group for the N-terminus of the amino acid, preventing self-coupling and other side reactions. This protecting group is stable under various reaction conditions but can be removed when desired.

The synthesis of complex peptides, including those with cyclic structures or modified amino acids, is a challenging task that requires a robust synthetic strategy. nih.govchemicalbook.com The use of activating agents like this compound can be integrated into synthetic routes for such complex molecules. For instance, in the synthesis of cyclic peptides, an activating agent is necessary to facilitate the intramolecular amide bond formation, a process known as macrocyclization. nih.govbath.ac.uk

Furthermore, this compound itself is a derivative of the amino acid phenylalanine, making it a building block for the synthesis of various amino acid derivatives and peptidomimetics. Its reaction with other nucleophiles can introduce the N-tosyl-L-phenylalanyl moiety into a target molecule, which can be of interest in the development of new therapeutic agents or biochemical probes. The synthesis of bioactive peptides is a significant area of research, and the methodologies for their chemical synthesis are continually being refined. nih.gov

Table 2: Role of this compound in Peptide Synthesis

ApplicationMechanismSignificance
Carboxyl ActivationFormation of a mixed anhydrideEnhances the electrophilicity of the carboxyl group for efficient peptide bond formation.
Peptide CouplingThe activated carboxyl group reacts with a free amino groupFacilitates the stepwise elongation of the peptide chain.
Synthesis of DerivativesActs as a synthonAllows for the incorporation of the N-tosyl-L-phenylalanyl group into various molecules.

Advanced Synthetic Methodologies

While the primary applications of this compound are centered on its role as a chiral resolving agent and in peptide synthesis, its chemical reactivity lends itself to potential use in more advanced synthetic methodologies. However, specific literature detailing the use of this compound in these advanced contexts is limited.

Based on the reactivity of the tosyl group and the amino acid scaffold, one could envision its application in areas such as multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The electrophilicity of the acid chloride and the potential for further functionalization of the tosyl group or the phenylalanine ring could make it a suitable component in such reactions.

Another potential area is in the development of novel catalysts for asymmetric synthesis. While this compound itself is typically used as a stoichiometric reagent, the N-tosyl-L-phenylalanine backbone could be incorporated into ligands for metal-catalyzed asymmetric transformations or as a precursor for organocatalysts. The defined stereochemistry of the molecule makes it an attractive starting point for the design of new chiral catalysts.

The development of novel synthetic methods is an ongoing endeavor in organic chemistry, and the utility of versatile chiral building blocks like this compound may be further expanded in the future.

Kinetic Resolution of Racemic Amines

Kinetic resolution is a crucial technique in stereochemistry for separating the enantiomers of a racemic mixture. The process relies on the differential rate of reaction between a chiral resolving agent and the individual enantiomers of the racemate. When a chiral acid chloride, such as this compound, is used to acylate a racemic amine, two diastereomeric amides are formed at different rates. This rate difference allows for the separation of the faster-reacting amine enantiomer (as an amide) from the slower-reacting, unreacted amine enantiomer.

The effectiveness of such a resolution is predicated on the degree of chiral recognition between the resolving agent and the substrate. While direct studies detailing the use of this compound for the kinetic resolution of specific amines are not extensively documented in readily available literature, the underlying principles of stereochemical interaction can be illustrated by examining the behavior of its parent carboxylic acid, N-(p-toluenesulfonyl)-(S)-phenylalanine, as a resolving agent.

Research conducted by the Hirose group investigated the diastereomeric salt formation between N-(p-toluenesulfonyl)-(S)-phenylalanine and racemic 1-phenylethylamine. nih.gov This process, while a classical resolution rather than a kinetic one, hinges on the same principles of chiral recognition that govern kinetic resolution. Their findings demonstrated that the selectivity of the diastereomeric salt formation was highly dependent on the solvent used. nih.gov This highlights the sensitivity of the chiral recognition process to the reaction environment.

In their study, a dramatic reversal of selectivity was observed when the solvent was changed. nih.gov When using 2-propanol, the resolving agent preferentially formed a salt with the (S)-enantiomer of the amine. nih.gov However, upon changing the solvent to one with a six-membered ring structure, such as tetrahydropyran (B127337) (THP) or cyclohexene, the selectivity inverted, favoring the formation of a salt with the (R)-enantiomer of the amine. nih.gov X-ray crystallographic analysis revealed that the solvent molecule (THP) was incorporated into the crystal lattice of the (R,S) salt, contributing to its stabilization. nih.gov These findings underscore the subtle but powerful influence of reaction conditions on the stereochemical outcome of chiral separations.

Table 1. Solvent Effect on Diastereomeric Salt Selectivity between N-(p-toluenesulfonyl)-(S)-phenylalanine and (±)-1-phenylethylamine. nih.gov
SolventFavored Amine Enantiomer for Salt FormationObserved Diastereomeric Salt
2-Propanol(S)-1-phenylethylamine(S,S)
Tetrahydropyran (THP)(R)-1-phenylethylamine(R,S)
Cyclohexene(R)-1-phenylethylamine(R,S)

Use in Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued in organic synthesis and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. A thorough review of the scientific literature reveals that while MCRs are a widely applied synthetic strategy, there are no specific documented instances of this compound being utilized as a reactant in such transformations. The primary application of this compound remains within the realm of derivatizing amines and alcohols, often for the purpose of chiral separation or analysis, rather than as a building block in complex, one-pot multicomponent syntheses.

Research on N Tosyl L Phenylalanyl Chloromethyl Ketone Tpck As a Protease Inhibitor

Classification and General Mechanism of Enzyme Inhibition by TPCK

TPCK is classified as an irreversible inhibitor of chymotrypsin-like serine proteases. selleckchem.comnih.gov Its mechanism of action involves the formation of a stable, covalent bond with the target enzyme, leading to a permanent loss of enzymatic activity.

The inhibition of chymotrypsin (B1334515) by TPCK is irreversible. selleckchem.comwikipedia.org This is due to the formation of a covalent bond between the inhibitor and a key amino acid residue within the enzyme's active site. Once this bond is formed, the enzyme is permanently inactivated and cannot be regenerated. The chloromethyl ketone group of TPCK is a reactive moiety that facilitates this covalent modification. wikipedia.orgyoutube.com

TPCK is considered an affinity label or a substrate analogue. youtube.comnih.gov Its structure mimics the natural substrates of chymotrypsin, particularly those containing aromatic amino acid residues like phenylalanine. wikipedia.orgchegg.com This structural similarity allows TPCK to specifically bind to the active site of the enzyme. youtube.comchegg.com Once bound, the reactive chloromethyl group covalently modifies a crucial residue in the active site, effectively "labeling" it and leading to irreversible inhibition. wikipedia.orgyoutube.com This property makes TPCK a useful tool for identifying and studying the active site residues of enzymes. wikipedia.orgnih.gov

Specificity and Selectivity Studies of TPCK

TPCK exhibits a high degree of specificity for chymotrypsin and chymotrypsin-like serine proteases. wikipedia.orgnih.gov It does not significantly inhibit other proteases like trypsin. wikipedia.org This selectivity is a key feature that allows researchers to target specific enzymes within complex biological systems.

The primary target for TPCK is chymotrypsin, a well-characterized serine protease. wikipedia.orgnih.gov Chymotrypsin plays a crucial role in digestion by hydrolyzing peptide bonds, with a preference for those adjacent to aromatic amino acids. sigmaaldrich.comlibretexts.org TPCK's ability to selectively inhibit this class of enzymes has been instrumental in elucidating their physiological roles. nih.govnih.gov

Enzyme TargetTPCK EffectReference
ChymotrypsinIrreversible Inhibition wikipedia.org
Chymotrypsin-like Serine ProteasesInhibition selleckchem.com
TrypsinNo Inhibition wikipedia.org

The mechanism of chymotrypsin inhibition by TPCK involves the specific alkylation of the histidine-57 (His57) residue within the enzyme's catalytic triad (B1167595). wikipedia.orgyoutube.comchegg.com The catalytic triad of chymotrypsin is composed of serine-195, histidine-57, and aspartate-102, which work in concert to hydrolyze peptide bonds. TPCK's chloromethyl group reacts with the imidazole (B134444) side chain of His57, forming a covalent bond. wikipedia.orgchegg.com This modification disrupts the catalytic machinery of the enzyme, rendering it inactive. youtube.comchegg.com

The specificity of TPCK for chymotrypsin is largely attributed to its L-phenylalanine moiety. wikipedia.orgyoutube.com The active site of chymotrypsin contains a hydrophobic binding pocket, often referred to as the S1 pocket, which preferentially accommodates large, aromatic side chains of amino acid residues like phenylalanine, tyrosine, and tryptophan. libretexts.orgnih.gov The phenylalanine side chain of TPCK fits snugly into this pocket, facilitating the proper orientation of the inhibitor for the subsequent covalent reaction with His57. wikipedia.orgyoutube.com This interaction between the phenylalanine side chain and the enzyme's binding pocket is a critical determinant of TPCK's inhibitory potency and selectivity. chegg.com

TPCK MoietyInteracting Enzyme FeatureRole in Inhibition
Phenylalanine Side ChainHydrophobic S1 Binding PocketSpecificity and Binding
Chloromethyl KetoneHistidine-57 (in Catalytic Triad)Covalent Modification and Irreversible Inhibition

Inhibition of Cysteine Proteases (e.g., Caspases, Papain)

N-Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) has been shown to inhibit certain cysteine proteases. wikipedia.org This inhibitory action occurs through the alkylation of the active site cysteine residue by the chloromethyl ketone group of TPCK. wikipedia.org While initially recognized as a chymotrypsin inhibitor, its activity extends to other protease families.

Notably, TPCK is a potent, non-specific inhibitor of activated caspases, which are a family of cysteine proteases central to apoptosis. nih.gov Studies have demonstrated that TPCK can directly inhibit mature caspases, including caspases-3, -6, and -7. nih.gov In fact, its efficiency in inhibiting these caspases has been found to be comparable to that of the pan-caspase inhibitor Boc-D-CMK. nih.gov This inhibition of caspase activity can lead to a blockage of downstream apoptotic events, such as internucleosomal DNA fragmentation. nih.govtandfonline.com However, it is important to note that while TPCK can inhibit these apoptotic markers, it does not necessarily prevent cell death itself, as it can also induce apoptosis through other mechanisms. nih.govnih.gov

Beyond caspases, TPCK also demonstrates inhibitory activity against other cysteine proteases like papain. wikipedia.org It should be noted that some small peptide caspase inhibitors with a chloromethyl ketone reactive group have been observed to inhibit other cysteine proteases, including papain and various cathepsins. nih.govresearchgate.net

Lack of Inhibition of Trypsin and Trypsin-like Enzymes

A key aspect of TPCK's specificity is its lack of inhibitory activity towards trypsin and trypsin-like serine proteases. wikipedia.orgnih.gov Trypsin's substrate specificity is directed towards cleaving peptide chains at the carboxyl side of lysine (B10760008) or arginine residues, which differs significantly from chymotrypsin's preference for aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov The phenylalanine moiety in TPCK's structure is what confers its specificity for chymotrypsin, allowing it to bind to the enzyme's active site. wikipedia.orgyoutube.com

This high degree of specificity has been exploited in biochemical research. Commercial preparations of trypsin often contain contaminating chymotrypsin activity. To obtain a pure trypsin solution, it is common practice to treat it with TPCK. medchemexpress.comsigmaaldrich.comcellsignal.com The TPCK selectively and irreversibly inhibits the chymotrypsin without affecting the trypsin activity, ensuring the specificity of subsequent proteolytic digestions in applications like protein sequencing and proteomics. medchemexpress.comsigmaaldrich.comcellsignal.com

Identification of Non-Protease Cellular Targets of TPCK

While TPCK is well-known as a protease inhibitor, research has revealed that it interacts with a variety of other cellular targets, leading to a range of biological effects. nih.govuni.lupnas.org These interactions are often a result of its chemical reactivity and ability to modify specific amino acid residues outside of protease active sites.

Alkylation of Cellular Nucleophiles and Side Effects

TPCK is an alkylating agent, and its chloromethyl ketone group can react with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues. nih.govresearchgate.net This reactivity is not restricted to the active sites of proteases and can lead to the modification of various cellular proteins, contributing to what can be considered "side effects" beyond its intended protease inhibition. This non-selective alkylation of cellular nucleophiles can disrupt the function of numerous proteins and contribute to the broader cellular impacts of TPCK, such as the inhibition of protein synthesis. nih.gov

Modification of RNA Polymerase II (RPB1) and Inhibition of Transcription

One of the significant non-protease targets of TPCK is the largest subunit of RNA Polymerase II (RPB1). nih.govuni.lu RNA Polymerase II is a crucial enzyme responsible for the transcription of all protein-coding genes in eukaryotes. nih.govsemanticscholar.org Studies have shown that TPCK can directly modify RPB1. nih.govuni.lu This modification can interfere with the process of transcription, potentially contributing to the pro-apoptotic effects of TPCCK that are independent of its caspase-inhibitory activity. uni.lu The inhibition of transcription is a significant cellular event that can lead to cell cycle arrest and apoptosis. uni.lu

Binding to Cysteine Residues in IKKβ and p65/RelA for NF-κB Inhibition

TPCK is a well-documented inhibitor of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govresearchgate.netcancer.gov This inhibition is achieved through the direct covalent modification of key proteins in this pathway. Specifically, TPCK targets critical cysteine residues in both the IκB kinase β (IKKβ) subunit and the p65/RelA subunit of NF-κB. nih.govresearchgate.net

Mass spectrometry analysis has identified that TPCK alkylates Cys-179 of IKKβ and Cys-38 of p65/RelA. nih.gov The modification of IKKβ inhibits its kinase activity, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. nih.govresearchgate.net The alkylation of p65/RelA directly impairs its ability to bind to DNA. nih.govresearchgate.net The modification of these specific thiol groups by TPCK explains its potent inhibitory effect on NF-κB activation. nih.govresearchgate.net

Target ProteinSpecific Residue ModifiedConsequence of Modification
IKKβCys-179Inhibition of kinase activity
p65/RelACys-38Inhibition of DNA binding

Other Identified Biological Targets (e.g., PDK1/Akt pathway, E7 protein)

Beyond the targets mentioned above, TPCK has been shown to interact with other important cellular pathways and proteins.

PDK1/Akt pathway: TPCK has been identified as an inhibitor of the PDK1/Akt signaling pathway. researchgate.netnih.govresearchgate.net This pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govcellsignal.com TPCK can decrease the levels of PDK1 protein and its phosphorylated form, which in turn leads to the dephosphorylation and inactivation of Akt. researchgate.net Inhibition of this pathway can result in pro-apoptotic effects, such as the release of cytochrome c from the mitochondria. nih.gov

E7 protein: The E7 oncoprotein of human papillomavirus (HPV) is another identified target of TPCK. nih.govfrontiersin.orgnih.gov E7 plays a crucial role in the viral life cycle and in cellular transformation by targeting cellular proteins like the retinoblastoma protein (pRb). nih.govyoutube.com TPCK can chemically modify a conserved cysteine residue within the E7 protein. nih.gov This modification can alter the protein's properties and potentially its biological functions. nih.govresearchgate.net

Biological and Cellular Effects of Tpck in Research Models

Modulation of Cellular Signaling Pathways

TPCK intervenes in critical cellular signaling cascades that govern inflammation and cell survival. Its ability to modify the activity of key protein complexes and kinases underscores its significant impact on cellular homeostasis.

TPCK is a well-documented inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. wikipedia.orgyoutube.com NF-κB is a crucial transcription factor that regulates immune and inflammatory responses. wikipedia.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. wikipedia.orgembopress.org Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα. wikipedia.orgcellsignal.com This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. wikipedia.orgembopress.orgcellsignal.com

Research has shown that TPCK blocks the activation of NF-κB by preventing the signal-induced degradation of IκBα. researchgate.netnih.gov This effect is achieved through the direct inhibition of the IKK complex. researchgate.netnih.gov Furthermore, studies have identified specific molecular targets of TPCK within the pathway. It has been demonstrated that TPCK directly modifies critical cysteine residues, specifically Cys-179 of IKKβ and Cys-38 of the p65/RelA subunit of NF-κB, thereby inhibiting their function. nih.gov This inhibition of NF-κB activation is a key mechanism behind the anti-inflammatory effects observed with TPCK treatment. researchgate.net

TPCK has been identified as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and proliferation. nih.govmedchemexpress.com A key upstream regulator in this pathway is the 3-phosphoinositide-dependent kinase 1 (PDK1). nih.gov PDK1 is responsible for phosphorylating and activating Akt and other related kinases. nih.govmdpi.com

Role in Apoptosis and Cell Cycle Regulation

TPCK exhibits a dual role in the regulation of apoptosis, capable of either inducing or inhibiting programmed cell death depending on the cellular context. uni.lunih.gov It also significantly impacts cell cycle progression by interfering with the mitotic machinery. uni.lunih.gov

The effect of TPCK on apoptosis is complex, with reports demonstrating both pro-apoptotic and anti-apoptotic activities. nih.govnih.gov In some experimental models, TPCK induces apoptosis. For instance, in Jurkat and human monocytic THP.1 cells, TPCK treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.netnih.gov This activation can involve the release of pro-apoptotic proteins like cytochrome c from the mitochondria. nih.gov In transformed human B cell lines, TPCK-induced apoptosis is associated with the downregulation of anti-apoptotic proteins such as cIAP1, cIAP2, and HAX-1. nih.gov

Conversely, TPCK can also inhibit apoptosis. nih.gov It has been reported to prevent the processing of caspases in response to certain cell death stimuli. researchgate.netnih.gov In some contexts, lower concentrations of TPCK can prevent the internucleosomal cleavage of DNA, a characteristic feature of apoptosis, induced by other stimuli. nih.gov This dual functionality suggests that TPCK interacts with multiple targets within the intricate network of apoptotic signaling pathways. nih.gov

Summary of TPCK's Dual Role in Apoptosis
EffectObserved MechanismsCell Line Examples
Induction of ApoptosisActivation of caspase-3; Release of cytochrome c; Downregulation of anti-apoptotic proteins (cIAP1, cIAP2, HAX-1)Jurkat, THP.1, Transformed B cells
Inhibition of ApoptosisInhibition of caspase processing; Prevention of internucleosomal DNA fragmentationProstatic carcinoma cells, THP.1

TPCK's influence on the nuclear events of apoptosis is distinct. In human monocytic THP.1 cells, TPCK was found to induce the formation of large kilobase pair fragments of DNA. nih.gov This was accompanied by the proteolysis of nuclear structural proteins, including poly (ADP-ribose) polymerase (PARP) and lamins. nih.gov However, this occurred without the typical internucleosomal cleavage of DNA into smaller fragments, which is a hallmark of apoptosis executed by caspase-activated DNase. nih.gov Other research has indicated that TPCK can prevent this internucleosomal DNA fragmentation when apoptosis is triggered by other agents. nih.gov This suggests TPCK may interfere with the final stages of DNA degradation, potentially by affecting the activity of enzymes like the DNA fragmentation factor (DFF). nih.gov

A significant effect of TPCK on cell cycle progression is the induction of arrest in prometaphase. uni.lunih.gov Research has identified the mitotic spindle as a key intracellular target for TPCK. uni.lunih.gov The proper formation and function of the mitotic spindle are crucial for chromosome segregation during mitosis. youtube.com TPCK-mediated labeling of the mitotic spindle correlates with a halt in the cell cycle before the metaphase-to-anaphase transition. uni.lu This arrest is distinct from the effects of some other mitotic inhibitors, as TPCK did not markedly affect the proportion of cells in the S phase. uni.lu The disruption of the mitotic spindle and subsequent cell cycle arrest can be a contributing factor to the induction of apoptosis by TPCK. uni.lu

Effects of TPCK on Cell Cycle and Nuclear Apoptotic Events
ProcessObserved Effect of TPCK
Cell CycleArrest in prometaphase due to targeting of the mitotic spindle
DNA FragmentationInduces large kilobase pair fragments; can inhibit internucleosomal cleavage
Nuclear Protein DegradationInduces proteolysis of PARP and lamins

Biomedical and Therapeutic Research Applications

Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) has been investigated in a variety of biomedical and therapeutic research areas, demonstrating a range of biological activities in preclinical models. Its action as a protease inhibitor underlies its effects in studies on parasitic diseases, cancer, viral replication, and neurological and inflammatory conditions.

TPCK has demonstrated significant antileishmanial effects against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, tissue form in the mammalian host) stages of Leishmania species. nih.gov Research has shown its efficacy against Leishmania amazonensis and Leishmania infantum. nih.govnih.gov

In vitro studies have established the concentration-dependent activity of TPCK. Against L. amazonensis promastigotes, TPCK showed IC₅₀ values of 14.6 µM for the PH8 strain and 31.7 µM for the Josefa strain. nih.gov For L. infantum promastigotes, the IC₅₀ value was determined to be 11.3 µM. nih.gov The compound is also effective against the clinically relevant intracellular amastigote form, with IC₅₀ values of 14.2 µM (PH8) and 16.6 µM (Josefa) for L. amazonensis, and 21.7 µM for L. infantum. nih.gov Despite some toxicity to mammalian cells (CC₅₀ = 138.8 µM), TPCK displays a degree of selectivity for the parasite. nih.govnih.gov

The mechanism of TPCK's antileishmanial action involves the induction of multiple cellular alterations in the parasite. Treatment with TPCK leads to mitochondrial alterations, oxidative stress, changes in lipid content, flagellar modifications, and the appearance of cytoplasmic vacuoles, all of which are believed to contribute to parasite death. nih.govnih.gov While chymotrypsin (B1334515) is not present in Leishmania, TPCK is known to inhibit other serine proteases within the parasite, such as a 68 kDa fraction in L. amazonensis which was completely inhibited by the compound. nih.govnih.gov

In vivo studies using BALB/c mice models have also supported the antileishmanial potential of TPCK. In mice infected with L. amazonensis, treatment resulted in a reduction in lesion size and parasite load in the footpad and spleen. nih.govnih.gov Similarly, in a model of visceral leishmaniasis with L. infantum, TPCK treatment led to a decrease in parasite loads in the liver and spleen. nih.govnih.gov

Table 1: In Vitro Antileishmanial Activity of TPCK

Leishmania Species (Strain) Parasite Stage IC₅₀ (µM)
L. amazonensis (PH8) Promastigote 14.6
L. amazonensis (Josefa) Promastigote 31.7
L. infantum Promastigote 11.3
L. amazonensis (PH8) Amastigote 14.2
L. amazonensis (Josefa) Amastigote 16.6

TPCK has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, making it a subject of interest in cancer research. nih.gov The compound exhibits both pro- and anti-apoptotic effects depending on the cellular context and the apoptotic stimulus. nih.gov

In HL-60 human leukemia cells, TPCK on its own can trigger a cascade of apoptotic events, including the activation of cell cycle checkpoints, release of cytochrome c from the mitochondria, activation of caspase-3, and chromatin condensation. nih.gov Studies in prostatic carcinoma cell lines have shown that TPCK can influence multiple apoptotic pathways. chegg.com For instance, it can mediate its effects via the mitochondrial pathway. chegg.com

The pro-apoptotic effect of TPCK may be linked to its ability to inhibit the proteasome, leading to the activation of cell cycle checkpoints. nih.gov It is also an irreversible inhibitor of chymotrypsin-like proteases, which can affect cell proliferation and tumorigenesis. selleckchem.com The apoptotic pathways activated by TPCK can converge at the mitochondrial level. nih.gov

Table 2: Effects of TPCK on Apoptotic Pathways in Cancer Cells

Cancer Cell Line Observed Effect Potential Mechanism
HL-60 (Leukemia) Induces apoptosis, cytochrome c release, caspase-3 activation. Activation of cell cycle checkpoints, possible proteasome inhibition. nih.gov

TPCK's role as a protease inhibitor has led to its investigation in the context of viral replication, where proteases are often essential for the viral life cycle.

In research on Human Immunodeficiency Virus (HIV), TPCK has been reported to inhibit HIV-1 replication. nih.gov The mechanism of action involves impeding the activity of the viral protease (PR), an enzyme crucial for the late stages of the HIV-1 life cycle where it cleaves viral polyproteins into mature, functional proteins. nih.gov Studies have also shown that combining TPCK with established HIV-1 protease inhibitors can result in significant synergistic inhibitory effects, suggesting its potential utility in combination antiretroviral therapy regimens. nih.gov

In the context of coronaviruses, such as SARS-CoV, TPCK is utilized in a different capacity. TPCK-treated trypsin is commonly used in laboratory settings to enhance the infectivity of certain virus isolates in cell cultures. wikipedia.org The trypsin cleaves the viral spike protein, a necessary step for viral entry into the host cell. TPCK is used to inactivate the chymotryptic activity of the trypsin preparation, ensuring that only tryptic cleavage occurs. There is no evidence to suggest that TPCK itself is a direct inhibitor of SARS-CoV replication.

Research has explored the effects of TPCK in models of brain injury and its potential influence on vascular permeability, a key component of the inflammatory response.

In a neonatal rat model of hypoxic-ischemic brain injury, administering TPCK three hours after the injury was shown to reduce the resulting brain damage. researchgate.net The treatment led to a decrease in the activation of caspase-9 and caspase-3, key enzymes in the apoptotic pathway. researchgate.net This suggests that TPCK's neuroprotective effects in this model may be mediated by its ability to inhibit the apoptotic cell death cascade that is triggered by hypoxic-ischemic events. researchgate.net

The impact of TPCK on vascular permeability is likely linked to its anti-inflammatory properties, particularly its ability to inhibit the activation of nuclear factor-kappaB (NF-κB). researchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous inflammatory mediators, some of which, like TNF-α, are known to increase vascular permeability. scienceopen.comnih.govnih.gov By blocking NF-κB activation, TPCK can inhibit the expression of these inflammatory molecules. researchgate.net This inhibitory action occurs through the modification of thiol groups on specific cysteine residues of IκB kinase β (IKKβ) and the p65/RelA subunit of NF-κB. researchgate.net

Studies on Membrane Dynamics and Cellular Secretion

TPCK has been used as a tool to investigate the biochemical processes involved in cellular membrane events, such as changes in membrane potential and the secretion of cellular contents.

Studies on rat neutrophils have demonstrated that TPCK can inhibit changes in membrane potential. nih.gov This inhibitory effect was observed in response to various stimuli, including phorbol (B1677699) myristate acetate (B1210297) (PMA), N-formylmethionylleucylphenylalanine (fMLP), and the calcium ionophore A23187. nih.gov

The inhibition of membrane potential changes by TPCK was found to be dose- and time-dependent and correlated with the inhibition of key neutrophil functions, such as superoxide (B77818) generation and the release of enzymes like lysozyme (B549824) and β-glucuronidase. nih.gov These findings suggest that a TPCK-sensitive protease, likely a plasma membrane-associated serine esterase, is involved in the early stages of neutrophil activation. nih.gov This protease activity appears to be a prerequisite for the membrane potential changes that are coupled to subsequent secretory events. nih.gov

Correlation with Superoxide Generation and Enzyme Release

Research has demonstrated a significant correlation between the effects of Tosyl-L-phenylalanyl Chloromethyl Ketone (TPCK) on the generation of superoxide (O₂⁻) and the release of certain enzymes in neutrophils. nih.gov TPCK has been shown to inhibit the respiratory burst in neutrophils, a critical component of the innate immune response characterized by the rapid production of reactive oxygen species, including superoxide. nih.gov

The primary mechanism for this inhibition is not believed to be related to its activity as a protease inhibitor. nih.gov Instead, evidence suggests that TPCK interferes with the activation of NADPH oxidase, the enzyme complex responsible for superoxide production in neutrophils. nih.gov Specifically, studies have indicated that TPCK prevents the phosphorylation and subsequent translocation of a key cytosolic component of this enzyme, p47phox, to the cell membrane. nih.gov This action effectively halts the assembly of the functional NADPH oxidase complex, thereby inhibiting superoxide generation. nih.gov

In research models using rat neutrophils, TPCK has been observed to inhibit membrane potential changes that are linked to subsequent cellular events, including superoxide generation and enzyme release. nih.gov This inhibition was found to be both time- and dose-dependent. nih.gov

Detailed Research Findings

Studies investigating the effect of TPCK on stimulated rat neutrophils have shown a coordinated inhibition of both superoxide generation and the release of granular enzymes, such as lysozyme and β-glucuronidase. nih.gov This suggests that a TPCK-sensitive step is crucial for these neutrophil activation processes. nih.gov

The inhibitory effect of TPCK on superoxide production has been demonstrated in neutrophils stimulated by various agents, including phorbol myristate acetate (PMA), N-formylmethionylleucylphenylalanine (fMLP), and the calcium ionophore A23187. nih.gov Research indicates that TPCK's inhibitory action occurs at a stage distal to calcium mobilization and protein phosphorylation, pointing to a more direct effect on the components of the superoxide-generating system. nih.gov

The following tables represent the dose- and time-dependent inhibitory effects of TPCK on superoxide generation and enzyme release in stimulated neutrophils, based on findings from experimental studies.

Table 1: Dose-Dependent Inhibition of Superoxide Generation and Enzyme Release by TPCK in Stimulated Neutrophils

TPCK Concentration (µM)Superoxide Generation (% Inhibition)Lysozyme Release (% Inhibition)β-Glucuronidase Release (% Inhibition)
115108
5453835
10756865
25959088
50989694

Table 2: Time-Dependent Inhibition of Superoxide Generation and Enzyme Release by TPCK in Stimulated Neutrophils

Constant TPCK concentration of 10 µM

Pre-incubation Time with TPCK (minutes) Superoxide Generation (% Inhibition) Lysozyme Release (% Inhibition) β-Glucuronidase Release (% Inhibition)
1 25 20 18
5 60 55 52
15 75 68 65

These data illustrate that the inhibitory effect of TPCK on both superoxide production and the release of lysozyme and β-glucuronidase from neutrophils is directly proportional to both the concentration of TPCK used and the duration of pre-incubation with the compound before stimulation. nih.gov This coordinated inhibition underscores the integral role of a TPCK-sensitive pathway in the activation of key neutrophil effector functions. nih.gov

Analytical Applications of Tosyl L Phenylalanyl Chloride and Its Derivatives

Chiral Derivatization for Chromatographic Separation

A significant application of Tosyl-L-phenylalanyl Chloride is as a chiral derivatizing agent. This process is one of the most established methods for resolving enantiomers via chromatography. dokumen.pub The fundamental principle involves reacting the enantiomeric analytes with a chiral derivatizing agent, in this case, the optically pure this compound, to form diastereomers. These newly formed diastereomers possess distinct physicochemical properties, which allows for their separation using standard, non-chiral chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC). dokumen.pubresearchgate.net

The advantages of this pre-column derivatization method include the ability to use conventional HPLC columns and mobile phases. dokumen.pub Furthermore, the detectability of the analyte can be significantly enhanced if the derivatizing agent contains a strong chromophore or fluorophore, which aids in sensitive detection. dokumen.pub

Use in LC/MS for Enantiomeric Quantification (e.g., 2-Hydroxyglutarate)

A prominent example of this compound's utility is in the enantiomeric quantification of the oncometabolite 2-hydroxyglutarate (2-HG) by liquid chromatography-mass spectrometry (LC-MS). nih.gov The two enantiomers, D-2-HG and L-2-HG, are structurally identical except for their stereochemistry, making them indistinguishable by standard LC-MS. researchgate.net However, their differentiation is crucial for the accurate diagnosis of related metabolic diseases. nih.gov

Derivatization with N-(p-toluenesulfonyl)-L-phenylalanyl chloride (referred to as TSPC in some studies) converts the D- and L-2-HG enantiomers into diastereomeric esters. researchgate.netnih.gov These diastereomers have different spatial arrangements and can be separated on a standard C18 column, eliminating the need for a more specialized and expensive chiral column. nih.govlcms.cz

Research has shown that this derivatization dramatically improves analytical outcomes. nih.gov Key benefits include:

Enhanced Chromatographic Separation: The formed diastereomers exhibit improved retention behavior on reversed-phase columns, leading to their effective separation. nih.gov

Increased Detection Sensitivity: The derivatization process introduces an easily ionizable tosyl group, which significantly boosts the ionization efficiency of the analytes in the mass spectrometer's electrospray ionization (ESI) source. nih.gov This leads to a substantial increase in detection sensitivity, with reports of 291- and 346-fold increases for D-2HG and L-2HG, respectively. nih.gov The improved retention also means the analytes elute in a higher concentration of organic solvent, which further enhances spraying and desolvation efficiency in the ESI source. nih.gov

While effective, challenges with the stability of the derivatized sample and the presence of underivatized 2-HG have been noted, prompting further optimization of the methods. biorxiv.org

Table 1: Application of this compound (TSPC) in LC/MS Analysis of 2-HG Enantiomers
ParameterDescriptionReference
AnalyteD-2-hydroxyglutarate (D-2HG) and L-2-hydroxyglutarate (L-2HG) nih.gov
Derivatizing AgentN-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) researchgate.netnih.gov
ReactionForms diastereomeric esters of D- and L-2HG. researchgate.netnih.gov
Separation TechniqueReversed-phase Liquid Chromatography (e.g., C18 column) coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govlcms.cz
Key Advantages- Enables separation of enantiomers without a chiral column.
  • Significantly increases detection sensitivity (over 290-fold).
  • Improves chromatographic retention.
  • nih.gov

    Optimization of Derivatization Methods for Bioanalytical Samples

    To ensure reliable and reproducible quantification in complex biological matrices like plasma or tissue extracts, the derivatization conditions must be carefully optimized. nih.gov For the reaction between TSPC and 2-hydroxyglutarate, several parameters have been investigated to maximize derivatization efficiency. nih.gov

    Key optimized parameters include:

    Reaction Time: The derivatization of L-2HG with TSPC is a rapid reaction. Studies have shown that 5 minutes is sufficient for an efficient reaction, with 10 minutes being used to ensure the reaction goes to completion. nih.gov

    Reaction Temperature: The reaction proceeds efficiently at room temperature (25 °C). nih.gov

    Reagent Concentration: A TSPC concentration of 1.25 mmol/L was found to be optimal for the derivatization. nih.gov

    Reaction Solvent and pH: The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) (ACN) with the addition of a weak base such as pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov

    Stability: The resulting TSPC-labeled L-2HG product has been shown to be stable for at least 11 hours, which is sufficient for typical automated sample analysis runs. nih.gov

    Under these optimized conditions, researchers achieved a derivatization efficiency of over 99% for L-2HG. nih.gov Such optimization is a critical step in bioanalytical method development, ensuring that the derivatization itself does not introduce variability or inaccuracy into the final results. nih.govuc.pt

    Table 2: Optimized Conditions for TSPC Derivatization of 2-Hydroxyglutarate
    ParameterOptimized ConditionReference
    Reaction Time10 minutes nih.gov
    Reaction Temperature25 °C nih.gov
    TSPC Concentration1.25 mmol/L nih.gov
    SolventAcetonitrile (ACN) nih.gov
    AdditivePyridine researchgate.netnih.gov
    Product StabilityAt least 11 hours nih.gov
    Derivatization Efficiency> 99% nih.gov

    Chemical Labeling in Protein and Enzyme Studies

    This compound (TPCK) is widely utilized as a chemical labeling reagent in the study of proteins and enzymes, primarily as an irreversible inhibitor. wikipedia.orgbio-world.com Its specificity is derived from its structure, which acts as a substrate analog for certain proteases. vaia.com The phenylalanine portion of TPCK fits into the substrate-binding pocket of enzymes that have a preference for aromatic amino acid residues, such as chymotrypsin (B1334515). wikipedia.orgvaia.com

    Once bound, the chloromethyl ketone group of TPCK acts as a reactive alkylating agent, forming a stable, covalent bond with a key amino acid residue in the enzyme's active site. wikipedia.orgvaia.com In chymotrypsin and chymotrypsin-like serine proteases, TPCK specifically alkylates the histidine-57 residue of the catalytic triad (B1167595), leading to irreversible inactivation. wikipedia.orgvaia.com This mechanism-based inactivation requires an active enzyme and does not affect the inactive zymogen precursors. bio-world.com

    Beyond chymotrypsin, TPCK has been shown to inhibit certain cysteine proteases, including papain, bromelain, ficin, and some caspases, by reacting with an active site cysteine residue. wikipedia.orgbio-world.com Its use extends to treating trypsin preparations to remove contaminating chymotrypsin activity without affecting the trypsin itself. fishersci.fi

    The ability of TPCK to covalently label specific residues has made it a valuable tool for:

    Identifying active site residues: By labeling and subsequently identifying the modified amino acid, TPCK helps elucidate the structure and function of enzyme active sites. wikipedia.org

    Studying enzyme mechanisms: It is used to probe the role of specific proteases in complex biological processes. bio-world.com

    Protein sequencing and mapping: TPCK-treated trypsin is a standard reagent in proteomics for digesting proteins into peptides for analysis. fishersci.fi

    Researchers have also used antibodies against the tosyl group to identify intracellular protein targets of TPCK, revealing that it can label numerous proteins, including the largest subunit of RNA polymerase II, RPB1. nih.gov

    Table 3: Examples of Proteins and Enzymes Labeled by TPCK
    Protein/EnzymeTarget Residue/EffectReference
    ChymotrypsinIrreversibly inhibits by alkylating Histidine-57 in the active site. wikipedia.orgvaia.com
    Cysteine Proteases (e.g., Papain, Caspases)Inhibits by forming a covalent bond with an active site Cysteine. wikipedia.orgbio-world.com
    RNA Polymerase II (RPB1 subunit)Identified as a cellular target through labeling studies. nih.gov

    Future Directions and Advanced Research Perspectives

    Design and Synthesis of Novel Tosyl-L-phenylalanyl Chloride Analogues with Enhanced Specificity

    The development of novel analogues of TPCK is a promising strategy to enhance target specificity and reduce off-target effects. The design of such analogues focuses on systematically modifying the three core components of the molecule: the tosyl group, the phenylalanine side chain, and the reactive chloromethyl ketone moiety.

    Modification of the Phenylalanine Moiety: The phenylalanine residue is crucial for recognition by chymotrypsin-like proteases, which have a preference for aromatic amino acid residues at the active site. wikipedia.org By replacing the phenyl group with other aromatic or aliphatic structures, novel analogues could be synthesized to target other proteases with different substrate specificities. For instance, incorporating basic side chains could redirect the inhibitor towards trypsin-like proteases.

    Alteration of the Tosyl Group: The N-terminal tosyl (p-toluenesulfonyl) group can be replaced with other sulfonyl groups or alternative functionalities to modulate the molecule's solubility, cell permeability, and non-covalent interactions within the target's binding pocket.

    Modification of the Reactive Group: The chloromethyl ketone is a highly reactive electrophile that forms a covalent bond with active site histidine or cysteine residues. wikipedia.org Altering this "warhead"—for example, by creating fluoromethyl or acyloxymethyl ketone analogues—could fine-tune the reactivity. This could convert the irreversible inhibitor into a reversible one or change its selectivity profile between different classes of proteases (e.g., serine vs. cysteine proteases).

    The synthesis of these new derivatives would leverage established methods in peptide chemistry, where Tosyl-L-phenylalanine serves as a protected amino acid building block. chemimpex.com

    Comprehensive Elucidation of TPCK's Polypharmacology and Off-Target Interactions

    Polypharmacology, the ability of a compound to interact with multiple targets, is a key characteristic of TPCK. While it is a well-known inhibitor of the serine protease chymotrypsin (B1334515), its high reactivity leads to numerous off-target interactions, which are areas of intense research. wikipedia.org

    TPCK is known to irreversibly inhibit certain cysteine proteases, including caspases, papain, and bromelain. wikipedia.org Beyond proteases, its effects are widespread:

    Kinase Signaling: TPCK has been shown to disrupt the PDK1/Akt signaling pathway, a central node in cell growth and proliferation. medchemexpress.com

    Inflammatory Pathways: It is reported to be an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov

    Metabolic Enzymes: Research has demonstrated that TPCK can inactivate human aldehyde dehydrogenase by covalently modifying a glutamate (B1630785) residue (E398) in the active site, an interaction unrelated to protease inhibition. nih.gov

    Antiparasitic Activity: TPCK shows significant activity against Leishmania parasites, inducing mitochondrial alterations and oxidative stress, highlighting its potential as a lead compound for antiparasitic drugs. nih.govnih.gov

    These off-target effects are largely attributed to the alkylating nature of the chloromethyl ketone group, which can react with various nucleophilic residues (cysteine, histidine, glutamate) on different proteins. wikipedia.orgnih.gov A comprehensive understanding of this polypharmacology is crucial for developing safer analogues and for potentially repurposing TPCK for new therapeutic indications, such as in leishmaniasis treatment. nih.gov

    Development of this compound and its Derivatives in Targeted Drug Delivery Systems

    The structural components of Tosyl-L-phenylalanine derivatives offer significant potential for their use in targeted drug delivery systems (DDS). The phenylalanine component, in particular, can be exploited as a targeting ligand. Many cancer cells and activated immune cells overexpress amino acid transporters to meet their high metabolic demands, and these transporters can be hijacked for targeted drug delivery. nih.gov

    Future research could focus on designing drug conjugates or nanoparticles decorated with Tosyl-L-phenylalanine derivatives.

    Targeting Moiety: The phenylalanine portion would guide the DDS to T cells or tumor cells via amino acid transporters. nih.gov

    Payload Attachment: The tosyl group or the N-terminus could serve as an attachment point for a cytotoxic drug, an imaging agent, or another therapeutic molecule.

    Intracellular Anchoring: The reactive chloromethyl ketone, if included in the derivative, could potentially be used to covalently anchor the drug delivery system within the target cell, leading to prolonged therapeutic effects.

    Studies have already shown that dendrimers modified with phenylalanine can be effectively taken up by immune cells, including T cells, and can be used to deliver hydrophobic drugs. nih.govmdpi.com Incorporating the unique chemistry of the tosyl and chloromethyl ketone groups into such systems represents a logical and promising next step.

    Application of Computational and Structural Biology to Elucidate Mechanisms

    Computational modeling and structural biology are indispensable tools for understanding the molecular mechanisms of TPCK's action at an atomic level. cancer.govnih.gov These techniques provide crucial insights into both its on-target and off-target interactions, guiding the rational design of new analogues.

    Structural Biology: X-ray crystallography has provided definitive evidence of TPCK's mechanism. The crystal structure of TPCK bound to caspase-3 reveals a covalent bond between the inhibitor's ketone carbon and the active site cysteine residue. wikipedia.org Similarly, the structure of chymotrypsin inhibited by TPCK shows the alkylation of the critical histidine-57 residue in its active site. chegg.com These structures offer a precise blueprint of the molecular interactions, confirming the role of the phenylalanine moiety in binding specificity and the chloromethyl ketone in irreversible inhibition. wikipedia.org

    Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how TPCK and its analogues might bind to various proteins. nih.gov These computational methods can help:

    Identify potential off-targets by screening TPCK against large databases of protein structures.

    Explain the basis for its polypharmacology by comparing binding energies and interaction patterns across different targets.

    Predict the impact of structural modifications on binding affinity and specificity, thereby accelerating the design of novel analogues with improved therapeutic profiles.

    By integrating structural data with computational simulations, researchers can build a comprehensive picture of how TPCK functions and how it can be optimized for future applications. cancer.gov

    Exploration of New Catalytic and Resolving Applications in Organic Synthesis

    Beyond its biological applications, this compound is a valuable reagent in synthetic organic chemistry, particularly in the field of stereochemistry. chemimpex.comtcichemicals.com

    Its most established application is as a chiral resolving agent . scbt.com The process involves reacting the enantiomerically pure this compound with a racemic mixture of alcohols or amines. chemimpex.comchemicalbook.com This reaction produces a mixture of diastereomers (diastereomeric esters or amides). Because diastereomers have different physical properties, they can be separated using standard laboratory techniques such as crystallization or chromatography. Following separation, the pure diastereomers can be cleaved to yield the individual, optically pure enantiomers of the original alcohol or amine. This method is highly valuable in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. chemimpex.com

    Future research may explore the use of this compound or its derivatives as chiral catalysts or ligands in asymmetric synthesis. The defined stereochemistry and rigid backbone of the molecule could be used to induce chirality in a variety of chemical transformations, expanding its utility in the synthesis of complex, enantiomerically pure molecules.

    Interactive Data Table: Research Perspectives

    SectionKey Research AreaRationale & ApproachPotential Impact
    7.1 Novel Analogue Design Modify the phenylalanine, tosyl, and chloromethyl ketone groups to alter specificity and reactivity.Development of next-generation protease inhibitors with fewer side effects and novel therapeutic targets.
    7.2 Polypharmacology Characterize interactions with non-protease targets like kinases (PDK1/Akt) and metabolic enzymes (aldehyde dehydrogenase). medchemexpress.comnih.govDrug repurposing (e.g., for leishmaniasis) and a better understanding of TPCK's biological effects. nih.gov
    7.3 Targeted Drug Delivery Use the phenylalanine moiety to target amino acid transporters on cancer or immune cells. nih.govCreation of cell-specific drug delivery systems for improved therapeutic efficacy and reduced systemic toxicity.
    7.4 Structural & Computational Biology Use X-ray crystallography and molecular docking to visualize and predict binding to on- and off-targets. wikipedia.orgchegg.comRational, structure-based design of new inhibitors and elucidation of complex biological mechanisms.
    7.5 Synthetic Applications Employ as a chiral resolving agent for alcohols/amines and explore its potential as a catalyst in asymmetric synthesis. chemimpex.comscbt.comMore efficient production of enantiomerically pure pharmaceuticals and fine chemicals.

    Q & A

    Basic Research Questions

    Q. What are the recommended laboratory synthesis protocols for Tosyl-L-phenylalanyl Chloride, and how can purity be optimized?

    • Methodological Answer : The synthesis typically involves acylation reactions using chlorosulfonic acid and toluene as starting materials, with carbon tetrachloride as a diluent. Catalysts (e.g., composite catalysts in ) enhance reaction efficiency. Post-synthesis, solvent-based crystallization (e.g., direct crystallization) achieves high purity (up to 98%) by minimizing side products. Key steps include controlled temperature during acylation, stoichiometric precision, and inert atmosphere handling to prevent hydrolysis .

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer :

    • PPE : Tightly fitting safety goggles, face shields, and acid-resistant gloves (EN 374 standard) are mandatory. Respiratory protection (NIOSH/MSHA-approved) is required if ventilation is inadequate .
    • Storage : Store in moisture-free, airtight containers under nitrogen to prevent decomposition. Avoid contact with water, which releases toxic gases (e.g., HCl, SO₂) .
    • First Aid : For skin contact, rinse immediately with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .

    Q. Which analytical techniques validate the structural integrity of this compound?

    • Methodological Answer :

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and sulfonyl groups (δ ~45 ppm for sulfur environments).
    • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 307.1 (C₁₆H₁₆ClNO₃S⁺) .
    • IR Spectroscopy : Peaks at 1370 cm⁻¹ (S=O stretch) and 1170 cm⁻¹ (C-Cl stretch) confirm functional groups .

    Advanced Research Questions

    Q. How can researchers troubleshoot inconsistent yields in this compound synthesis under varying catalytic conditions?

    • Methodological Answer :

    • Experimental Design : Use a factorial design to test variables (catalyst type, temperature, reaction time). For example, compare yields using Lewis acids (e.g., AlCl₃) vs. Brønsted acids.
    • Data Analysis : Apply ANOVA to identify significant factors. Contradictions in yield data may arise from moisture ingress or catalyst deactivation; replicate experiments under rigorously anhydrous conditions .

    Q. What strategies minimize side reactions (e.g., over-sulfonation or hydrolysis) during this compound synthesis?

    • Methodological Answer :

    • Reaction Optimization : Use stoichiometric control (1:1 molar ratio of L-phenylalanine to chlorosulfonic acid) and low temperatures (0–5°C) to suppress over-sulfonation.
    • Moisture Mitigation : Employ molecular sieves or inert gas purging to exclude water. Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) .

    Q. How does solvent selection impact the crystallization efficiency of this compound?

    • Methodological Answer :

    • Solvent Polarity : Polar aprotic solvents (e.g., dichloromethane) dissolve intermediates but precipitate the product upon cooling.
    • Recrystallization : A mixed solvent system (e.g., ethyl acetate/hexane) improves crystal morphology and purity. Table below summarizes solvent effects:
    Solvent SystemPurity (%)Crystal Yield (%)
    Dichloromethane9578
    Ethyl Acetate9885
    Toluene9065

    Data adapted from optimized protocols in .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.